molecular formula C24H31ClN2O B13758157 Acetamide, N-(1,2,3,5,6,7-hexahydro-s-indacen-1-yl)-2-((1-methylethyl)(phenylmethyl)amino)-, monohydrochloride, hydrate CAS No. 75463-40-0

Acetamide, N-(1,2,3,5,6,7-hexahydro-s-indacen-1-yl)-2-((1-methylethyl)(phenylmethyl)amino)-, monohydrochloride, hydrate

Cat. No.: B13758157
CAS No.: 75463-40-0
M. Wt: 399.0 g/mol
InChI Key: NHWXXPACCQHAPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of benzyl-[2-(1,2,3,5,6,7-hexahydro-s-indacen-1-ylamino)-2-oxoethyl]-propan-2-ylazanium chloride involves multiple steps. The primary synthetic route includes the reaction of benzyl chloride with 1,2,3,5,6,7-hexahydro-s-indacen-1-ylamine to form the intermediate compound. This intermediate is then reacted with 2-oxoethyl chloride under controlled conditions to yield the final product . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

Benzyl-[2-(1,2,3,5,6,7-hexahydro-s-indacen-1-ylamino)-2-oxoethyl]-propan-2-ylazanium chloride undergoes various chemical reactions, including:

Scientific Research Applications

Benzyl-[2-(1,2,3,5,6,7-hexahydro-s-indacen-1-ylamino)-2-oxoethyl]-propan-2-ylazanium chloride has several scientific research applications:

Mechanism of Action

The mechanism of action of benzyl-[2-(1,2,3,5,6,7-hexahydro-s-indacen-1-ylamino)-2-oxoethyl]-propan-2-ylazanium chloride involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, modulating their activity and leading to the desired biological effect. The exact pathways and molecular targets are still under investigation, but it is believed to involve modulation of signal transduction pathways and inhibition of key enzymes .

Comparison with Similar Compounds

Benzyl-[2-(1,2,3,5,6,7-hexahydro-s-indacen-1-ylamino)-2-oxoethyl]-propan-2-ylazanium chloride can be compared with similar compounds such as:

  • Benzyl-[2-(1,2,3,5,6,7-hexahydro-s-indacen-1-ylamino)-2-oxoethyl]-propan-2-ylazanium bromide
  • Benzyl-[2-(1,2,3,5,6,7-hexahydro-s-indacen-1-ylamino)-2-oxoethyl]-propan-2-ylazanium iodide
  • Benzyl-[2-(1,2,3,5,6,7-hexahydro-s-indacen-1-ylamino)-2-oxoethyl]-propan-2-ylazanium fluoride

These compounds share similar structures but differ in their halide components, which can influence their chemical reactivity and biological activity. The chloride variant is unique due to its specific interactions and stability under various conditions .

Properties

CAS No.

75463-40-0

Molecular Formula

C24H31ClN2O

Molecular Weight

399.0 g/mol

IUPAC Name

benzyl-[2-(1,2,3,5,6,7-hexahydro-s-indacen-1-ylamino)-2-oxoethyl]-propan-2-ylazanium;chloride

InChI

InChI=1S/C24H30N2O.ClH/c1-17(2)26(15-18-7-4-3-5-8-18)16-24(27)25-23-12-11-21-13-19-9-6-10-20(19)14-22(21)23;/h3-5,7-8,13-14,17,23H,6,9-12,15-16H2,1-2H3,(H,25,27);1H

InChI Key

NHWXXPACCQHAPE-UHFFFAOYSA-N

Canonical SMILES

CC(C)[NH+](CC1=CC=CC=C1)CC(=O)NC2CCC3=C2C=C4CCCC4=C3.[Cl-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.